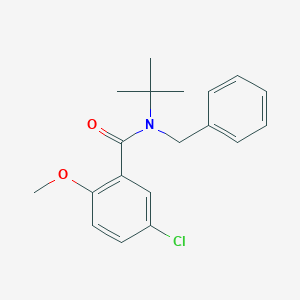![molecular formula C15H11ClN2O3S B5818691 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)
4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CBAA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in research. CBAA is a member of the thioamide family of compounds, which are known to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. In addition, 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to modulate the immune system by increasing the production of cytokines, which are involved in the regulation of the immune response. 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the main advantages of 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid for lab experiments is its ability to selectively inhibit the growth of cancer cells without affecting healthy cells. This makes it a promising candidate for cancer treatment. However, 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity to cells at high concentrations.
未来方向
There are many potential future directions for research on 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of research could focus on the development of more efficient synthesis methods for 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid. Another area of research could focus on the identification of the specific enzymes and proteins that 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid targets in cancer cells. This could lead to the development of more targeted cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid and its potential applications in other areas of research, such as antibacterial and antifungal agents.
合成方法
4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with 4-chlorobenzoyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. Other methods of synthesis include the reaction of 4-aminobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base and the reaction of 4-aminobenzoic acid with 4-chlorobenzoyl isocyanate in the presence of a base.
科学研究应用
4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. Other potential applications of 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid include its use as an antibacterial and antifungal agent, as well as its ability to modulate the immune system.
属性
IUPAC Name |
4-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-11-5-1-9(2-6-11)13(19)18-15(22)17-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDKEHSLUZHWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5818610.png)
![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B5818617.png)
![3-(4-chlorophenyl)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5818628.png)

![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)
![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)

![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)

![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)
![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)